molecular formula C18H20N2O3S3 B371290 5-{2-(Cyclohexylsulfanyl)-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 301193-95-3

5-{2-(Cyclohexylsulfanyl)-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B371290
CAS RN: 301193-95-3
M. Wt: 408.6g/mol
InChI Key: RQDVHHXRQXMOFG-LFIBNONCSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .

Scientific Research Applications

1.3-Thiazolidin-4-ones and Derivatives

1,3-Thiazolidin-4-one, including derivatives like 5-{2-(Cyclohexylsulfanyl)-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, have been recognized for their vast pharmacological importance. These compounds, due to their rich biological potential, have been incorporated into commercial pharmaceuticals. The synthesis of such compounds dates back to the mid-nineteenth century and has evolved over time. Notably, these compounds have showcased potential activities against various diseases, indicating a promising future in medicinal chemistry. Moreover, the adoption of green synthesis methodologies reflects the evolving environmental consciousness and the pursuit of sustainable scientific practices. This synthesis evolution and the compounds' multifaceted biological potential underscore their significance in scientific research and their contribution to advancing medicinal chemistry (Santos, Silva, & Jones Junior, 2018).

Biological Activities and Drug Design

Thiazolidin-4-Ones as a Privileged Scaffold

The Thiazolidin-4-one nucleus and its functionalized analogues are pivotal in medicinal chemistry, acting as a pharmacophore and a privileged scaffold. Recent studies, particularly from 2020 and 2021, have spotlighted their diverse biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The versatility of these compounds is further highlighted by the influence of different substituents on their biological activity, offering a roadmap for optimizing the structure of Thiazolidin-4-one derivatives for enhanced drug efficacy. This breadth of biological activities not only underscores the compound's therapeutic versatility but also serves as a foundation for the rational design of new small molecules, particularly in the realm of Thiazolidin-4-ones, fostering the creation of potent drug agents (Mech, Kurowska, & Trotsko, 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the toxicological profile of the compound. It includes its health hazards (acute and chronic), environmental impact, and safety precautions that need to be taken while handling it .

properties

IUPAC Name

(5E)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S3/c1-2-19-17(21)16(26-18(19)24)11-12-10-13(20(22)23)8-9-15(12)25-14-6-4-3-5-7-14/h8-11,14H,2-7H2,1H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDVHHXRQXMOFG-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3CCCCC3)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3CCCCC3)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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